molecular formula C12H14O3 B2549588 2-(2-Phenyloxolan-2-yl)acetic acid CAS No. 2445786-47-8

2-(2-Phenyloxolan-2-yl)acetic acid

Cat. No.: B2549588
CAS No.: 2445786-47-8
M. Wt: 206.241
InChI Key: LEDKCTHEOWNCME-UHFFFAOYSA-N
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Description

2-(2-Phenyloxolan-2-yl)acetic acid is a versatile chiral building block in organic synthesis and medicinal chemistry. The compound features a phenyl-substituted oxolane (tetrahydrofuran) ring conjugated to an acetic acid functional group, making it a valuable scaffold for the development of novel therapeutic agents. Its structure is of particular interest in the design and synthesis of potential anti-inflammatory compounds, as the acetic acid moiety is a common pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules . Researchers utilize this compound to create proprietary libraries for high-throughput screening against various biological targets. It is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-phenyloxolan-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-11(14)9-12(7-4-8-15-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDKCTHEOWNCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenyloxolan-2-yl)acetic acid typically involves the reaction of phenyloxolan derivatives with acetic acid or its derivatives. One common method is the esterification of phenyloxolan-2-yl alcohol with acetic anhydride, followed by hydrolysis to yield the desired acid.

Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as sulfuric acid or other strong acids are often used to facilitate the esterification and subsequent hydrolysis steps.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Phenyloxolan-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(2-Phenyloxolan-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Phenyloxolan-2-yl)acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following sections compare 2-(2-phenyloxolan-2-yl)acetic acid with structurally related acetic acid derivatives, focusing on electronic effects, steric properties, and functional applications.

Heterocyclic Acetic Acid Derivatives
Compound Name Structure Features Molecular Formula Molecular Weight (g/mol) Key Differences
This compound Oxolane ring, phenyl group C₁₂H₁₄O₃ 206.24 Rigid bicyclic structure; moderate lipophilicity
2-(Furan-2-yl)-2-oxoacetic acid Furan ring, α-keto group C₆H₄O₄ 140.09 Aromatic furan ring; α-keto group increases acidity and reactivity
2-Oxo-2-(thiophen-2-yl)acetic acid Thiophene ring, α-keto group C₆H₄O₃S 156.16 Thiophene’s sulfur atom enhances electron delocalization; potential for metal coordination

Key Insights :

  • The α-keto group in furan and thiophene analogs increases acidity (lower pKa) due to electron-withdrawing effects, whereas the oxolane compound lacks this feature .
Phenyl-Substituted Acetic Acid Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
This compound Oxolane-linked phenyl C₁₂H₁₄O₃ 206.24 Bicyclic structure enhances steric hindrance
2-(3-Bromo-4-methoxyphenyl)acetic acid Bromo, methoxy groups on phenyl C₉H₉BrO₃ 245.08 Electron-withdrawing Br and donating OMe groups create electronic asymmetry; used in natural product synthesis (e.g., Combretastatin A-4)
2-[(2-Oxo-4-phenyl-2H-chromen-7-yl)oxy]phenylacetic acid Coumarin core, phenylacetic acid C₂₃H₁₆O₅ 372.37 Extended conjugation from coumarin imparts UV absorption; potential fluorescence applications

Key Insights :

  • The bicyclic oxolane-phenyl system offers a balance of rigidity and lipophilicity, advantageous in drug design for membrane penetration.
  • Electronically diverse substituents (e.g., Br, OMe) in 2-(3-Bromo-4-methoxyphenyl)acetic acid enable tailored reactivity in cross-coupling reactions, unlike the simpler oxolane derivative .
Amino and Ester Functionalized Analogs
Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) Key Differences
2-[Benzyl(phenyl)amino]acetic acid Tertiary amine linker C₁₅H₁₅NO₂ 241.29 Basic amino group enables salt formation; potential for hydrogen bonding
Methyl 2-phenylacetoacetate Ester, α-keto group C₁₁H₁₂O₃ 192.21 Esterification reduces acidity (higher pKa); hydrolyzes to active acid in vivo
This compound Free carboxylic acid C₁₂H₁₄O₃ 206.24 Carboxylic acid group allows direct conjugation (e.g., amide formation)

Key Insights :

  • Ester derivatives (e.g., methyl 2-phenylacetoacetate) improve bioavailability but require metabolic activation, whereas the free acid form of this compound is directly functionalizable .
  • Amino-functionalized analogs introduce hydrogen-bonding sites, enhancing target binding in drug-receptor interactions compared to the oxolane compound .

Biological Activity

2-(2-Phenyloxolan-2-yl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features an oxolane ring fused with a phenyl group, contributing to its distinct physicochemical properties. The molecular formula is C11H12O3C_{11}H_{12}O_3 with a molecular weight of approximately 196.21 g/mol.

PropertyValue
Molecular FormulaC11H12O3C_{11}H_{12}O_3
Molecular Weight196.21 g/mol
SolubilitySoluble in organic solvents
Melting PointData not available

The biological activity of this compound is attributed to its interaction with various molecular targets in biological systems. The compound may act through:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions.
  • Receptor Modulation : The compound may interact with receptors, affecting signaling pathways that regulate physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Studies have demonstrated that this compound can scavenge free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : It has been observed to decrease the production of pro-inflammatory cytokines, suggesting potential use in inflammatory conditions.
  • Antimicrobial Properties : Preliminary data suggest that it may possess antimicrobial effects against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antioxidant Activity : A study assessed the antioxidant capacity using DPPH and ABTS assays, revealing significant free radical scavenging activity compared to standard antioxidants .
  • Anti-inflammatory Research : In vitro experiments indicated that treatment with this compound led to a reduction in TNF-alpha levels in macrophage cell lines, highlighting its potential as an anti-inflammatory agent .
  • Antimicrobial Evaluation : A recent study tested the compound against various bacterial strains, reporting inhibition zones indicating effective antimicrobial activity .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with similar compounds:

CompoundAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundHighModerateModerate
Ascorbic AcidVery HighLowNone
CurcuminModerateVery HighHigh

Q & A

Basic Research Questions

What are the established synthetic routes for 2-(2-Phenyloxolan-2-yl)acetic acid?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Protection of reactive functional groups (e.g., amines or hydroxyls) to prevent side reactions.
  • Step 2: Coupling of the phenyloxolane moiety to the acetic acid backbone using reagents like DCC (dicyclohexylcarbodiimide) or NHS (N-hydroxysuccinimide) to activate carboxyl groups .
  • Step 3: Deprotection and purification via HPLC or recrystallization to achieve high purity (>95%) .

Key Considerations:

  • Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield.
  • Monitor stereochemistry, as the oxolane ring’s conformation may influence biological activity .

How is the structural identity of this compound validated?

A combination of analytical techniques is used:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the presence of the phenyloxolane ring (δ ~7.3 ppm for aromatic protons) and acetic acid moiety (δ ~2.5 ppm for CH2_2) .
  • X-ray Crystallography: Single-crystal diffraction resolves bond lengths and angles. For example, the C–O bond in the oxolane ring typically measures ~1.42 Å, consistent with similar structures .
  • Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 220.12) .

Example Crystallographic Data (from analogous compounds):

ParameterValue
Space groupPbca
Unit cell (Å)a = 14.257, b = 7.925, c = 29.880
Z16
R-factor0.0404

Advanced Research Questions

How can computational modeling predict the reactivity of this compound?

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxolane oxygen may act as a weak hydrogen-bond acceptor .
  • Molecular Dynamics (MD): Simulate solvent interactions to assess solubility or aggregation tendencies in aqueous media .
  • Docking Studies: Map binding affinities to biological targets (e.g., enzymes) using software like AutoDock Vina. The phenyl group may contribute to hydrophobic interactions in active sites .

Validation: Cross-check computational results with experimental data (e.g., NMR chemical shifts or crystallographic angles) .

What strategies resolve contradictions in crystallographic data for this compound?

  • Twinned Data Handling: Use SHELXL’s twin refinement tools (BASF parameter) to model overlapping diffraction patterns .
  • High-Resolution Data: Collect datasets at synchrotron facilities (λ < 1 Å) to improve signal-to-noise ratios.
  • Complementary Techniques: Pair X-ray data with solid-state NMR to validate hydrogen-bonding networks .

Case Study: For a related compound, SHELX refinement resolved disorder in the oxolane ring by assigning partial occupancy to alternative conformers .

How does the stereochemistry of the oxolane ring influence bioactivity?

  • Enantioselective Synthesis: Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to isolate specific enantiomers.
  • Biological Assays: Compare IC50_{50} values of enantiomers against targets (e.g., kinases or GPCRs). For example, the R-enantiomer of a fluorinated analog showed 10-fold higher inhibitory activity than the S-form .
  • Mechanistic Insight: Molecular dynamics can reveal how ring puckering alters binding kinetics .

What are the challenges in characterizing metabolic pathways involving this compound?

  • Isotopic Labeling: Synthesize 13^{13}C-labeled analogs to track metabolic intermediates via LC-MS.
  • Enzyme Inhibition Studies: Use kinetic assays (e.g., fluorometric or calorimetric) to identify rate-limiting steps. For example, cytochrome P450 enzymes may hydroxylate the phenyl ring .
  • In Vivo Models: Administer the compound to transgenic organisms (e.g., C. elegans) and profile metabolites using untargeted metabolomics .

Methodological Considerations

How to optimize reaction yields in multi-step syntheses?

  • DoE (Design of Experiments): Vary parameters (temperature, solvent, catalyst loading) systematically.
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to detect intermediate formation.
  • Scale-Up: Transition from batch to flow chemistry for improved heat/mass transfer .

Best practices for handling air-sensitive intermediates

  • Glovebox Use: Maintain O2_2 levels <1 ppm during reactions involving organometallic reagents.
  • Schlenk Techniques: Purge reaction vessels with inert gas (N2_2/Ar) before adding moisture-sensitive compounds .

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